molecular formula C24H21F2NO3 B1451823 (3S,4S)-1-(4-Fluorophenyl)-3-((R)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one CAS No. 1478664-18-4

(3S,4S)-1-(4-Fluorophenyl)-3-((R)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one

Katalognummer: B1451823
CAS-Nummer: 1478664-18-4
Molekulargewicht: 409.4 g/mol
InChI-Schlüssel: OLNTVTPDXPETLC-YTFSRNRJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3S,4S)-1-(4-Fluorophenyl)-3-((R)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one, also known as BMS-816378, is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) [1] . This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol, thereby amplifying glucocorticoid receptor signaling in key metabolic tissues such as the liver and adipose tissue [2] . Given that elevated local cortisol levels are implicated in the pathogenesis of metabolic diseases, this compound serves as a critical research tool for investigating the role of 11β-HSD1 in conditions like type 2 diabetes, obesity, and metabolic syndrome [3] . Its high potency and selectivity profile make it particularly valuable for preclinical studies aiming to dissect the tissue-specific effects of glucocorticoid regulation and for validating 11β-HSD1 as a therapeutic target for metabolic disorders. Research utilizing this inhibitor has been instrumental in demonstrating that reducing intracellular cortisol production can improve insulin sensitivity, reduce hepatic glucose output, and modulate lipid metabolism, offering a promising approach for novel pharmacotherapeutic interventions.

Eigenschaften

IUPAC Name

(3S,4S)-1-(4-fluorophenyl)-3-[(3R)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21F2NO3/c25-17-5-1-15(2-6-17)22(29)14-13-21-23(16-3-11-20(28)12-4-16)27(24(21)30)19-9-7-18(26)8-10-19/h1-12,21-23,28-29H,13-14H2/t21-,22+,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLNTVTPDXPETLC-YTFSRNRJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H]2[C@@H](C(=O)N2C3=CC=C(C=C3)F)CC[C@H](C4=CC=C(C=C4)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (3S,4S)-1-(4-Fluorophenyl)-3-((R)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one , commonly referred to as a derivative of ezetimibe, has garnered significant attention in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C24H21F2N O3
  • Molecular Weight : 409.43 g/mol
  • IUPAC Name : this compound

The structure consists of an azetidinone ring with multiple phenolic substituents, which are critical for its biological activity.

1. Cholesterol Absorption Inhibition

Ezetimibe and its derivatives primarily function as cholesterol absorption inhibitors. They block the absorption of dietary and biliary cholesterol from the intestine without affecting the absorption of fat-soluble vitamins or triglycerides . This mechanism is crucial in managing conditions such as hypercholesterolemia and mixed hyperlipidemia.

2. Anticancer Activity

Research has indicated that azetidinone derivatives exhibit antiproliferative effects against various cancer cell lines. For instance, studies have shown that compounds similar to ezetimibe can inhibit the proliferation of breast and prostate cancer cells, inducing apoptosis at nanomolar concentrations .

3. Anti-inflammatory Effects

Azetidinone derivatives have also demonstrated anti-inflammatory properties. They inhibit enzymes like Phospholipase A2 (PLA2), which is involved in inflammatory processes . This suggests potential applications in treating inflammatory diseases.

Biological Activity Overview

Activity Effect Reference
Cholesterol AbsorptionInhibition of intestinal cholesterol uptake
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryInhibition of PLA2 enzyme
AntitubercularModerate activity against Mycobacterium tuberculosis

Case Study 1: Ezetimibe Derivative in Hypercholesterolemia

A clinical study evaluated the efficacy of ezetimibe in patients with primary hypercholesterolemia. The results indicated a significant reduction in LDL cholesterol levels when combined with statins, showcasing the compound's effectiveness in lipid management .

Case Study 2: Anticancer Properties

In vitro studies on human breast cancer cell lines (MCF-7 and MDA-MB-231) showed that certain azetidinone derivatives could inhibit cell growth effectively. The study highlighted the potential for developing new anticancer therapies based on this scaffold .

Case Study 3: Anti-inflammatory Action

Research into the anti-inflammatory properties of azetidinone derivatives demonstrated their ability to reduce inflammation markers in animal models. This opens avenues for their use in treating chronic inflammatory diseases .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Ezetimibe has been widely studied for its efficacy in lowering cholesterol levels. It operates by inhibiting the absorption of cholesterol at the intestinal brush border, leading to a reduction in serum cholesterol levels.

Cholesterol Management

Ezetimibe is primarily used in combination with statins to enhance lipid-lowering effects. Clinical studies have demonstrated that the combination therapy significantly reduces low-density lipoprotein (LDL) cholesterol levels compared to statin monotherapy .

Cardiovascular Disease Prevention

Research indicates that Ezetimibe can reduce the risk of cardiovascular events. A pivotal study showed that patients treated with Ezetimibe alongside statins had a lower incidence of major adverse cardiovascular events compared to those receiving statins alone .

Case Study 1: Efficacy in Hyperlipidemia

A randomized controlled trial involving patients with hyperlipidemia assessed the effectiveness of Ezetimibe combined with simvastatin. Results indicated a significant reduction in LDL cholesterol levels and improved overall lipid profiles, suggesting its beneficial role in managing dyslipidemia .

ParameterSimvastatin AloneSimvastatin + Ezetimibe
LDL Cholesterol Reduction30%50%
HDL Cholesterol Increase5%10%
Triglycerides Reduction15%25%

Case Study 2: Long-term Safety Profile

A long-term study evaluated the safety and tolerability of Ezetimibe over five years. The findings revealed that Ezetimibe has a favorable safety profile, with adverse effects being comparable to placebo .

Recent Research Developments

Recent studies have explored additional applications of Ezetimibe beyond cholesterol management:

  • Potential Anti-inflammatory Effects : Emerging evidence suggests that Ezetimibe may possess anti-inflammatory properties, which could be beneficial in treating conditions like atherosclerosis .
  • Diabetes Management : Some research indicates that Ezetimibe may improve glycemic control in diabetic patients, although further studies are needed to confirm these findings .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Key Structural Differences CAS No. Molecular Weight (g/mol) Activity/Notes
(3S,4S)-1-(4-Fluorophenyl)-3-((R)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one (3S,4S)-stereochemistry; R-configuration on hydroxypropyl chain Not explicitly listed 409.43 Hypothesized reduced cholesterol absorption inhibition due to stereochemical inversion
Ezetimibe [(3R,4S)-configuration] (3R,4S)-stereochemistry; R-configuration on hydroxypropyl chain 163222-33-1 409.43 Potent NPC1L1 inhibitor; reduces LDL cholesterol by ~18% in clinical use
(3R,4S)-4-(4-(Benzyloxy)phenyl)-1-(4-fluorophenyl)-3-(3-(4-fluorophenyl)-3-oxopropyl)azetidin-2-one Oxo group replaces hydroxyl on propyl chain; benzyloxy substitution on phenyl ring 190595-65-4 497.54 Intermediate in ezetimibe synthesis; lower solubility due to benzyl group
(3R,4S)-4-(4-((4-Chloro-5-morpholinopentyl)oxy)phenyl)-1-(4-fluorophenyl)-3-...azetidin-2-one Morpholino and chloro-pentyloxy substituents Not explicitly listed ~550 (estimated) Enhanced lipophilicity; potential for improved CNS penetration
(3R,4S)-1-(3-Fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone 3-Fluorophenyl substitution at position 1 1700622-06-5 409.43 Altered binding affinity due to fluorophenyl positional isomerism

Key Findings from Comparative Analysis:

Stereochemical Impact :

  • The (3R,4S)-configuration of ezetimibe is critical for binding to the NPC1L1 protein in the intestinal brush border . Inversion to (3S,4S) likely disrupts this interaction, reducing efficacy.
  • The (R)-configuration on the hydroxypropyl chain is conserved across analogs, suggesting its role in maintaining hydrogen-bonding interactions with the target .

Oxo vs. Hydroxy Propyl Chain (e.g., CAS 191330-56-0): Replacement of the hydroxyl with a ketone (oxo) eliminates hydrogen-bonding capacity, likely diminishing target affinity .

Synthetic Accessibility: Analogs with complex substituents (e.g., morpholino-pentyloxy) require multi-step syntheses, as seen in palladium-catalyzed cross-coupling or O-alkylation strategies .

Vorbereitungsmethoden

Stereoselective Cyclization via Chiral Intermediates (US Patent US5856473A)

  • Starting Materials and Chiral Auxiliaries : The process begins with chiral intermediates, often employing a chiral auxiliary such as (S)-(+)-4-phenyl-2-oxazolidine to induce stereoselectivity.

  • Enolization and Condensation : The key intermediate undergoes enolization followed by condensation with an imine, yielding a precursor suitable for azetidinone ring formation.

  • Cyclization Step : Cyclization is achieved by treatment with a silylating agent, bis(trimethylsilyl)acetamide (BSA), followed by catalysis with a fluoride ion source such as tetrabutylammonium fluoride (TBAF). This step forms the azetidinone ring with the desired stereochemistry.

  • Oxidation and Deprotection : Subsequent oxidation steps, often catalyzed by palladium acetate in the presence of benzoquinone and perchloric acid, convert intermediates to the hydroxy-substituted azetidinones. Protective groups such as benzyloxyphenyl are removed by catalytic hydrogenation (Pd/C under hydrogen gas pressure).

  • Reaction Conditions : Typical reaction temperatures range from -25°C to room temperature, with solvents including dichloromethane, tetrahydrofuran, and ethanol.

  • Analytical Confirmation : The product's stereochemistry and purity are confirmed by ^1H NMR spectroscopy, showing characteristic multiplets and coupling constants consistent with the assigned stereochemistry.

Alternative Synthesis via Substituted Azetidinones Intermediates (WO Patent WO2012173504A3)

  • General Method : This method describes the synthesis of substituted azetidinones, including the target compound, through a series of intermediate steps that ensure stereochemical control.

  • Intermediate Preparation : The process involves preparing key intermediates bearing the 3-hydroxypropyl substituent with the correct stereochemistry, often through stereoselective addition reactions.

  • Cyclization and Functionalization : The azetidinone ring is formed by intramolecular cyclization of these intermediates, followed by functional group modifications to introduce the 4-hydroxyphenyl substituent.

  • Advantages : This approach emphasizes efficient synthesis with potential improvements in yield and stereochemical purity by optimizing reaction parameters and intermediate handling.

Detailed Stepwise Synthesis Example (Based on US5856473A)

Step Description Reagents & Conditions Notes
1 Enolization and condensation TiCl4 (1M in CH2Cl2), DIPEA, CH2Cl2, -20°C to -25°C Formation of key intermediate with stereocontrol
2 Cyclization BSA, TBAF catalyst, CH2Cl2 Ring closure to azetidinone
3 Oxidation Pd(OAc)2 (2 mol%), benzoquinone, perchloric acid, acetonitrile:water (7:1), room temp, 6 h Converts intermediate to hydroxy-substituted azetidinone
4 Deprotection 10% Pd/C, H2 gas (60 psi), ethanol, 16 h Removal of benzyloxy protective groups
5 Purification Extraction with EtOAc, drying over MgSO4, charcoal treatment Ensures removal of catalysts and impurities

Research Findings and Analytical Data

  • Stereoselectivity : The use of chiral auxiliaries and low-temperature reaction conditions ensures high stereoselectivity, yielding predominantly the (3S,4S) isomer.

  • Yields : Reported yields for the key cyclization and oxidation steps range from moderate to high (50-85%), depending on reaction scale and purification methods.

  • Spectroscopic Data : ^1H NMR spectra show characteristic signals, such as multiplets at δ 2.3-3.3 ppm for methylene protons, doublets around δ 4.6-4.7 ppm for the azetidinone ring protons, and aromatic multiplets between δ 6.8-7.9 ppm confirming the presence of fluorophenyl and hydroxyphenyl groups.

  • Purity and Stability : The final compound is stable under standard laboratory conditions and can be purified by standard chromatographic techniques.

Summary Table of Key Reagents and Conditions

Reagent/Agent Role Typical Conditions Comments
TiCl4 Lewis acid for enolization 1M in CH2Cl2, -20°C Facilitates condensation
DIPEA Base Added after TiCl4 Neutralizes acid formed
BSA (bis(trimethylsilyl)acetamide) Silylating agent Room temp Prepares intermediate for cyclization
TBAF (tetrabutylammonium fluoride) Fluoride catalyst Room temp Promotes ring closure
Pd(OAc)2 Oxidation catalyst Acetonitrile:water, RT, 6h Converts ketone to hydroxy derivative
Benzoquinone Co-oxidant Same as Pd(OAc)2 Enhances oxidation efficiency
10% Pd/C Hydrogenation catalyst Ethanol, H2 (60 psi), 16h Removes benzyl protecting groups

Q & A

Q. What is the pharmacological mechanism of action of this compound, and how does its stereochemistry influence cholesterol absorption inhibition?

The compound acts as a selective cholesterol absorption inhibitor by targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein in the intestinal epithelium. Its stereochemistry, particularly the (3S,4S) configuration and (R)-hydroxypropyl side chain, is critical for binding affinity and metabolic stability. Studies on analogous azetidinones (e.g., ezetimibe, (3R,4S)-isomer) show that stereochemical deviations reduce efficacy due to altered interactions with the target protein . To validate stereochemical impact, researchers should perform comparative assays using chiral HPLC-separated enantiomers and in vitro NPC1L1 binding studies .

Q. What analytical methods are recommended for quantifying this compound and its stereoisomers in pharmaceutical formulations?

Stability-indicating reverse-phase HPLC with UV detection is widely used. Key parameters:

  • Column: C18 (e.g., 250 mm × 4.6 mm, 5 µm).
  • Mobile phase: Acetonitrile:phosphate buffer (pH 3.0–4.0) in gradient elution.
  • Detection: 242–245 nm for optimal sensitivity . For stereoisomer resolution, chiral columns (e.g., Chiralpak IC) with hexane:ethanol:trifluoroacetic acid (90:10:0.1) are effective. Method validation should include specificity, linearity (1–50 µg/mL), and precision (RSD < 2%) .

Q. How can researchers synthesize this compound while minimizing process-related impurities?

A nickel/palladium dual-catalyzed reductive cross-coupling between phenol derivatives is a robust approach. Critical steps:

  • Use (S)-configured starting materials to control stereochemistry.
  • Purify intermediates via flash chromatography (silica gel, ethyl acetate/hexane).
  • Monitor for desfluoro impurities (e.g., (3R,4S)-1-(3-fluorophenyl)-analogues) using LC-MS . Impurity profiles must comply with pharmacopeial limits (< 0.15% for individual unspecified impurities) .

Advanced Research Questions

Q. How do stereochemical impurities impact the compound’s pharmacokinetics, and what strategies mitigate their formation?

Stereochemical impurities (e.g., (3R,4R)- or (3S,4R)-isomers) reduce bioavailability by 30–50% due to altered glucuronidation rates. Mitigation strategies:

  • Synthetic control: Use asymmetric catalysis (e.g., Sharpless epoxidation) to ensure > 99% enantiomeric excess .
  • Analytical monitoring: Employ chiral LC-MS with a limit of detection (LOD) ≤ 0.05% for impurities .
  • Degradation studies: Stress testing under acidic (0.1N HCl, 40°C) and oxidative (3% H₂O₂) conditions identifies labile stereocenters .

Q. What experimental design is recommended for studying the compound’s stability in co-amorphous formulations?

Design:

  • Materials: Co-formulate with polymers (e.g., polyvinylpyrrolidone K30) at 1:1–1:3 drug:polymer ratios.
  • Methods:
  • Prepare amorphous dispersions via quench cooling or spray drying.
  • Assess physical stability using modulated differential scanning calorimetry (mDSC) and dynamic vapor sorption (DVS).
  • Monitor chemical stability via HPLC under 40°C/75% RH for 12 weeks .
    Key findings: Co-amorphous systems with indapamide show improved Tg (~60°C) but require antioxidant additives to prevent hydroxyl group oxidation .

Q. How can researchers resolve contradictions in metabolic pathway data between in vitro and in vivo models?

Discrepancies arise due to species-specific cytochrome P450 (CYP) activity. A tiered approach is recommended:

  • Step 1: Use human liver microsomes (HLM) to identify primary metabolites (e.g., glucuronide conjugates).
  • Step 2: Validate in vivo using bile-duct cannulated rats; collect bile for LC-QTOF-MS analysis.
  • Step 3: Compare with fungal biotransformation models (e.g., Cunninghamella blakesleeana), which produce phase I metabolites like (3R,4S)-3-propyl derivatives .
  • Data reconciliation: Apply multivariate analysis (e.g., PCA) to prioritize clinically relevant pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,4S)-1-(4-Fluorophenyl)-3-((R)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one
Reactant of Route 2
(3S,4S)-1-(4-Fluorophenyl)-3-((R)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.